Fmoc-Cys(npys)-OH
Overview
Description
“Fmoc-Cys(npys)-OH” is a disulfide with a cyclic structure that can be used in the synthesis of peptides . It reacts efficiently with thiols to form stable, covalent bonds and can be used as an efficient ligation reagent for cyclic peptides .
Synthesis Analysis
The synthesis of peptides containing “Fmoc-Cys(npys)-OH” presents special challenges to the peptide chemist. Careful planning of the synthetic strategy is essential, if the peptide possessing the correct structure is to be obtained in good yield . A wide variety of cysteinyl protecting groups are available for use in Fmoc SPPS (Solid Phase Peptide Synthesis). The choice depends on the nature of the desired peptide and synthetic strategic .Molecular Structure Analysis
The “Fmoc-Cys(npys)-OH” molecule contains a total of 56 bond(s). There are 37 non-H bond(s), 22 multiple bond(s), 10 rotatable bond(s), 4 double bond(s), 18 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 2 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), 1 nitro group(s) (aromatic) .Chemical Reactions Analysis
“Fmoc-Cys(npys)-OH” reacts efficiently with thiols to form stable, covalent bonds . It can be used as an efficient ligation reagent for cyclic peptides . Npys allows site-directed disulfide bond formation, as it is cleaved by thiols .Physical And Chemical Properties Analysis
“Fmoc-Cys(npys)-OH” has a molecular formula of C23H19N3O6S2 and a molecular weight of 497.54 g/mol . Its boiling point is predicted to be 727.7±60.0 °C and its density is predicted to be 1.52±0.1 g/cm3 .Scientific Research Applications
- Scientific Field : Peptide and Protein Chemistry
- Summary of the Application : Protecting group chemistry for the cysteine thiol group, such as Fmoc-Cys(npys)-OH, has enabled a vast array of peptide and protein chemistry over the last several decades . This includes the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
- Methods of Application or Experimental Procedures : The use of protecting groups in peptide synthesis involves the protection, and subsequent deprotection, of cysteine. This facilitates the synthesis of complex disulfide-rich peptides . The specific methods and technical details can vary depending on the particular application and experimental design.
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Scientific Field : Automated Peptide Synthesis
- Summary of the Application : Fmoc-Cys(npys)-OH can be used in automated peptide synthesis, which is a method used to produce peptides in a high-throughput manner .
- Methods of Application or Experimental Procedures : In automated peptide synthesis, amino acids with protecting groups, such as Fmoc-Cys(npys)-OH, are added to a solid support in a specific order. The protecting groups are then removed in a process called deprotection, allowing the next amino acid to be added .
- Results or Outcomes : Automated peptide synthesis allows for the efficient production of large quantities of peptides, which can be used in various areas of research .
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Scientific Field : Protein Labelling
- Summary of the Application : Fmoc-Cys(npys)-OH can be used in protein labelling, a technique used to attach a label, such as a fluorescent dye or a radioactive isotope, to a protein .
- Methods of Application or Experimental Procedures : In protein labelling, the cysteine residues of a protein are often targeted for modification. The protecting group on Fmoc-Cys(npys)-OH can be removed under specific conditions, allowing the label to be attached .
- Results or Outcomes : Protein labelling allows researchers to track the movement and interactions of proteins within a cell, providing valuable insights into cellular processes .
Safety And Hazards
Future Directions
The future directions of “Fmoc-Cys(npys)-OH” could involve the development of increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine. This could facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6S2/c27-22(28)19(13-33-34-21-20(26(30)31)10-5-11-24-21)25-23(29)32-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,25,29)(H,27,28)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIHHIXLTDNIII-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSSC4=C(C=CC=N4)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSSC4=C(C=CC=N4)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Cys(npys)-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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